

## The Discovery and Development of PF-06815345: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | PF-06815345 |           |
| Cat. No.:            | B608931     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**PF-06815345** was a promising, orally active small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) developed by Pfizer for the potential treatment of hypercholesterolemia. As a key regulator of low-density lipoprotein (LDL) cholesterol levels, PCSK9 is a validated therapeutic target. **PF-06815345** demonstrated potent in vitro inhibition of PCSK9 and in vivo efficacy in preclinical models. However, its development was discontinued at an early stage. This technical guide provides a comprehensive overview of the discovery and development of **PF-06815345**, including its mechanism of action, synthesis, preclinical data, and the details of its brief clinical evaluation. All quantitative data are summarized in structured tables, and key experimental protocols are detailed. Visualizations of the relevant biological pathway and experimental workflows are provided using Graphviz diagrams.

# Introduction to PCSK9 and the Rationale for Oral Inhibitors

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a serine protease that plays a critical role in cholesterol homeostasis. It binds to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting the receptor for lysosomal degradation. This reduction in LDLR density on the cell surface



leads to decreased clearance of LDL cholesterol from the circulation, resulting in elevated plasma LDL-C levels, a major risk factor for atherosclerotic cardiovascular disease.

The therapeutic potential of inhibiting PCSK9 has been unequivocally demonstrated by the clinical success of monoclonal antibodies such as evolocumab and alirocumab. These injectable biologics effectively lower LDL-C and reduce cardiovascular events. However, the development of orally bioavailable small molecule inhibitors of PCSK9, like **PF-06815345**, has been pursued to offer a more convenient and potentially more accessible treatment option for patients with hypercholesterolemia.

# Discovery and Preclinical Development of PF-06815345

**PF-06815345** emerged from Pfizer's research program focused on identifying non-peptidic, small molecule inhibitors of the PCSK9-LDLR interaction.

#### **Chemical Structure**

The chemical structure of **PF-06815345** and its active metabolite are presented below.

#### PF-06815345

• Chemical Name: (R)-1-(((N-(3-chloropyridin-2-yl)-3-fluoro-4-(1-methyl-5-(2H-tetrazol-5-yl)-1H-pyrazol-4-yl)benzoyl)amino)methyl)ethyl ethyl carbonate

Molecular Formula: C27H28CIFN9O5

• Molecular Weight: 628.03 g/mol

#### PF-06815345 Active Metabolite

• Chemical Name: N-(3-chloropyridin-2-yl)-3-fluoro-4-[1-methyl-5-(2H-tetrazol-5-yl)pyrazol-4-yl]-N-[(3R)-piperidin-3-yl]benzamide[1]

Molecular Formula: C22H21ClFN9O[1]

Molecular Weight: 481.91 g/mol [2]



### **Proposed Synthesis**

While the specific synthetic route for **PF-06815345** employed by Pfizer is proprietary, a plausible synthesis can be inferred from related patent literature for similar oral PCSK9 inhibitors. A potential retrosynthetic analysis suggests a convergent approach, involving the coupling of a substituted benzoic acid with a chiral piperidine derivative.

A generalized synthetic scheme is outlined below:

- Synthesis of the Pyrazole-Tetrazole Core: Construction of the substituted pyrazole ring followed by the formation of the tetrazole moiety.
- Synthesis of the Benzoyl Chloride Intermediate: Functionalization of a benzene ring to incorporate the fluoro and pyrazole-tetrazole substituents, followed by conversion to the corresponding benzoyl chloride.
- Synthesis of the Chiral Piperidine Amine: Preparation of the (R)-3-aminopiperidine derivative.
- Amide Coupling: Reaction of the benzoyl chloride intermediate with the chiral piperidine amine to form the core amide structure.
- Prodrug Moiety Installation: Acylation of the piperidine nitrogen to introduce the ethoxycarbonyloxyethyl prodrug group, yielding PF-06815345.

## **In Vitro Pharmacology**

**PF-06815345** is a potent inhibitor of the PCSK9-LDLR interaction. The key in vitro pharmacological data are summarized in the table below.

| Parameter                   | Value              | Cell/System              |
|-----------------------------|--------------------|--------------------------|
| IC50                        | 13.4 μM[3][4]      | PCSK9-LDLR Binding Assay |
| Intrinsic Clearance (Clint) | <82.9 μL/min/mg[3] | Human Enterocytes        |
| Intrinsic Clearance (Clint) | 97.6 μL/min/mg[3]  | Human Hepatocytes        |

## **In Vivo Pharmacology**



The in vivo efficacy of **PF-06815345** was evaluated in a humanized PCSK9 mouse model. The results of these studies are presented in the table below.

| Animal Model                | Dose                           | Route of<br>Administration | Effect                                                      |
|-----------------------------|--------------------------------|----------------------------|-------------------------------------------------------------|
| Humanized PCSK9<br>Mouse[3] | 100-500 mg/kg (single dose)[3] | Oral (p.o.)[3]             | 72% reduction in plasma PCSK9 at 500 mg/kg after 4 hours[3] |

## **Mechanism of Action**

**PF-06815345** functions by directly inhibiting the protein-protein interaction between PCSK9 and the LDLR. By binding to PCSK9, **PF-06815345** prevents the formation of the PCSK9-LDLR complex. This, in turn, inhibits the PCSK9-mediated internalization and subsequent lysosomal degradation of the LDLR. As a result, a higher density of LDLRs is maintained on the surface of hepatocytes, leading to increased clearance of circulating LDL-C.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. PF-06815345 active metabolite | C22H21CIFN9O | CID 121268228 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [The Discovery and Development of PF-06815345: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608931#pf-06815345-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com